N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide
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Overview
Description
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which combines a pyrimidine ring with a benzamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide typically involves the condensation of 6-amino-1,3-dimethyluracil with 3,5-di-tert-butyl-4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
- Theophylline
- Caffeine
Uniqueness
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide stands out due to its unique combination of a pyrimidine ring and a benzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
595558-79-5 |
---|---|
Molecular Formula |
C21H30N4O4 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,5-ditert-butyl-4-hydroxybenzamide |
InChI |
InChI=1S/C21H30N4O4/c1-20(2,3)12-9-11(10-13(15(12)26)21(4,5)6)17(27)23-14-16(22)24(7)19(29)25(8)18(14)28/h9-10,26H,22H2,1-8H3,(H,23,27) |
InChI Key |
BTARXYYWFVWREM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C)N |
Origin of Product |
United States |
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